7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane
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Overview
Description
7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a morpholine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the formation of the thiazepane ring. One common method involves the reaction of a 2-fluorophenylamine with a thioamide under basic conditions to form the thiazepane ring. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazepane ring formation and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving thiazepane and morpholine rings.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the thiazepane and morpholine rings can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
- 4-((7-(2-Bromophenyl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
- 4-((7-(2-Methylphenyl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
Uniqueness
7-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to certain biological targets.
This compound’s unique combination of structural features makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S2/c16-14-4-2-1-3-13(14)15-5-6-17(9-12-22-15)23(19,20)18-7-10-21-11-8-18/h1-4,15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFMNHVMPRCTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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